1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound is a derivative of isoquinoline, a structure commonly found in many natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid can be synthesized using several methods. Traditional methods include the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Pomeranz-Fritsch reaction . These reactions typically involve the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.
Recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . These methods offer more control over the stereochemistry and functional group compatibility of the final product.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide often involves large-scale Pictet-Spengler reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which have significant biological and pharmacological activities .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its role in enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-cancer and neuroprotective activities
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can inhibit enzymes and modulate receptor activities, leading to various biological effects. For example, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A closely related compound with similar biological activities.
Isoquinoline: The parent structure, which is found in many natural alkaloids.
Phenylalanine: An amino acid that shares structural similarities with tetrahydroisoquinoline derivatives.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPYSZVJRRFVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.